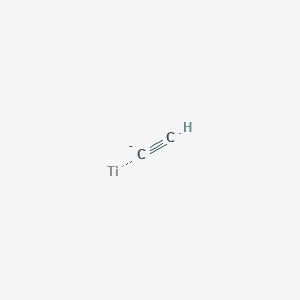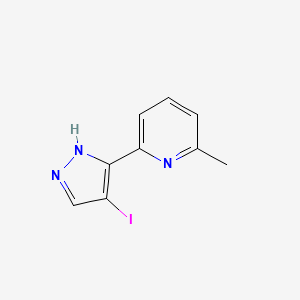
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Preparation Methods
The synthesis of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodopyrazole and 6-methylpyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-iodopyrazole and 6-methylpyridine, which is typically carried out under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can be compared with other similar compounds, such as:
4-iodo-1-propyl-1H-pyrazol-5-yl)methanol: This compound features a similar pyrazole ring but with different substituents, leading to variations in its chemical and biological properties.
1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol: Another similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Properties
| 1184917-36-9 | |
Molecular Formula |
C9H8IN3 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H8IN3/c1-6-3-2-4-8(12-6)9-7(10)5-11-13-9/h2-5H,1H3,(H,11,13) |
InChI Key |
SRQZMQGQTNZXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




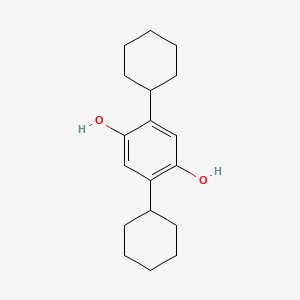
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
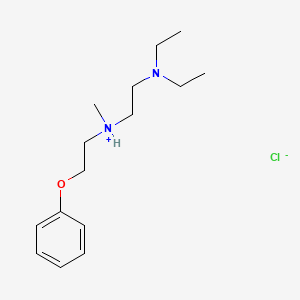
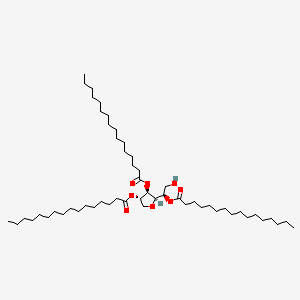



![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)

